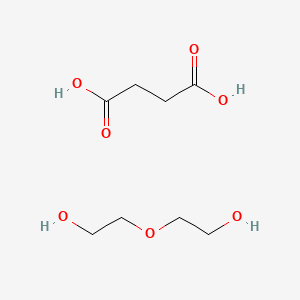

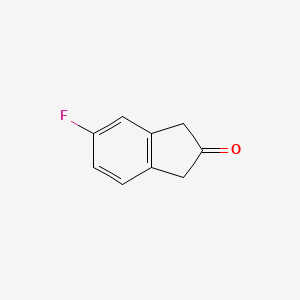

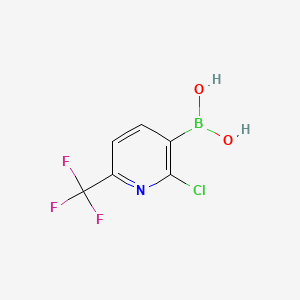

![molecular formula C6H5ClN4 B1592112 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine CAS No. 1092352-49-2](/img/structure/B1592112.png)

4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine

Vue d'ensemble

Description

4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine is a key intermediate when preparing active pharmaceutical ingredients . It is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363, and pevonedistat .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .

Chemical Reactions Analysis

The synthesis of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine involves several chemical reactions. For instance, one method involves dissolving 2-cyano-3-(1, 3-dioxolane) ethyl propionate with ethanol, adding alkali and formamidine acetate at room temperature, and heating the system to reflux .

Applications De Recherche Scientifique

Summary of the Application

4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine is used as a building block in the synthesis of many JAK inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway, which is involved in cell division, death, and tumor formation processes .

Methods of Application or Experimental Procedures

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine building block .

Results or Outcomes

The synthesis process has been improved and is practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine building block, which is used in the creation of many JAK inhibitors .

2. Application in Antitubercular Agents

Summary of the Application

4-Aminopyrrolo[2,3-D]pyrimidine derivatives, which can be synthesized from 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine, have been explored as potential antitubercular agents .

Methods of Application or Experimental Procedures

The study describes the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-D]pyrimidine derivatives . The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method .

Results or Outcomes

Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC90 values of 0.488–62.5 µM . The most potent derivative was N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-D]pyrimidin-4-amine with a MIC90 value of 0.488 µM .

3. Application in Non-Phosphorus Chlorination

Summary of the Application

4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine can be prepared using a non-phosphorus chlorination reagent . This method aims to avoid a large amount of phosphorus-containing waste liquid in the production process .

Methods of Application or Experimental Procedures

The method involves preparing Vilsmeier reagent from a non-phosphorus reagent and N, N-Dimethylformamide (DMF) amine in an aprotic solvent . To the prepared Vilsmeier reagent, 4-hydroxy-7H-pyrrolo[2,3-D]pyrimidine is added to carry out the chlorination reaction .

Results or Outcomes

The method provides a way to prepare 4-chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine using a non-phosphorus chlorination reagent .

4. Application in Synthesis of Tubercidin Analogs

Summary of the Application

4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine is used in the synthesis of 4-alkylamino-7-methyl analogs of tubercidin . Tubercidin and its analogs show pronounced cytotoxic activity .

Methods of Application or Experimental Procedures

The synthesis involves methylation of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with methyl iodide . The 4-chloro group is then displaced with methanolic ammonia to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-D]pyrimidine compound .

Results or Outcomes

The synthesized 4-alkylamino-7-methyl-7H-pyrrolo[2,3-D]pyrimidines showed increased cytotoxic activity compared to tubercidin .

5. Application in Inflammatory Skin Disorders

Specific Scientific Field

This application is in the field of medicinal chemistry, specifically in the development of treatments for inflammatory skin disorders like atopic dermatitis .

Summary of the Application

4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine serves as a scaffold for developing potent kinase inhibitors, including promising candidates for innovative treatments for inflammatory skin disorders like atopic dermatitis .

Methods of Application or Experimental Procedures

The synthesis involves intricate multi-step organic reactions, necessitating precise control of reaction conditions to ensure high yields and purity .

Results or Outcomes

The synthesized compounds have shown potential in the treatment of inflammatory skin disorders like atopic dermatitis .

6. Application in Organic Electronics

Specific Scientific Field

This application is in the field of materials science and organic electronics .

Summary of the Application

4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine presents intriguing prospects in various fields . Its utilization in materials science and organic electronics is gaining attention .

Methods of Application or Experimental Procedures

The compound’s electronic properties and compatibility with existing materials make it an attractive candidate for developing novel materials, such as organic semiconductors or ligands for catalysis .

Results or Outcomes

The compound’s unique structure and properties have opened avenues for diverse applications in the field of organic electronics .

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUCHHKKEDFVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=CN=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621168 | |

| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine | |

CAS RN |

1092352-49-2 | |

| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

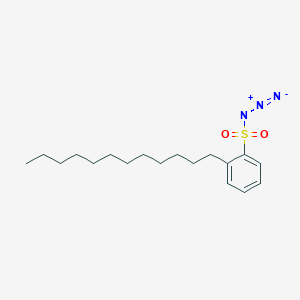

![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione](/img/structure/B1592031.png)